molecular formula C37H67NO13 B10762701 Erythromycin CAS No. 5442-22-8

Erythromycin

Cat. No.: B10762701
CAS No.: 5442-22-8
M. Wt: 733.9 g/mol
InChI Key: ULGZDMOVFRHVEP-RWJQBGPGSA-N
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Preparation Methods

Erythromycin is primarily produced through biosynthesis during the fermentation of Saccharopolyspora erythraea. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The this compound produced is then extracted and purified .

In addition to biosynthesis, this compound can also be chemically modified to produce various derivatives. For example, this compound A can be converted to this compound A oxime using hydroxylamine in the presence of acetic acid and isopropanol . Another method involves the preparation of this compound stock solutions by dissolving this compound in ethanol .

Chemical Reactions Analysis

Scientific Research Applications

Erythromycin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying macrolide antibiotics and their interactions with bacterial ribosomes. In biology, this compound is used to study the effects of antibiotics on bacterial protein synthesis and to investigate mechanisms of antibiotic resistance .

In medicine, this compound is used to treat various bacterial infections and to prevent infections in newborns. It is also used to improve delayed stomach emptying in patients with gastroparesis . In industry, this compound is used in the development of advanced drug delivery systems, including nanoparticles and liposomes, to improve its solubility and stability .

Mechanism of Action

Erythromycin exerts its effects by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting RNA-dependent protein synthesis at the chain elongation step. This results in the blockage of transpeptidation and prevents the growth and multiplication of bacteria . This compound is bacteriostatic, meaning it prevents the further growth of bacteria rather than directly destroying them .

Properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
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InChI

InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
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InChI Key

ULGZDMOVFRHVEP-RWJQBGPGSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
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Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
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Molecular Formula

C37H67NO13
Source PubChem
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DSSTOX Substance ID

DTXSID4022991
Record name Erythromycin
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Molecular Weight

733.9 g/mol
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Physical Description

Solid
Record name Erythromycin
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Solubility

Soluble in water at 2mg/ml, WHITE OR SLIGHTLY YELLOW CRYSTALS OR POWDER, PRACTICALLY ODORLESS. SOLN IS ALKALINE TO LITMUS. SOL IN METHANOL, CHLOROFORM. /Erythromycin stearate/, WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER. ODORLESS OR PRACTICALLY SO. PRACTICALLY TASTELESS. PKA 7. FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER. /Erythromycin ethyl succinate/, FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL /Erythromycin ethyl succinate, Very soluble in acetone, ethyl ether, ethanol, chloroform, Freely soluble in alcohols, acetone, chloroform, acetonitrile, ethyl acetate; moderately soluble in ether, ethylene dichloride, amyl acetate, Solubility in water: approx 2 mg/ML, 4.59e-01 g/L
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Mechanism of Action

In order to replicate, bacteria require a specific process of protein synthesis, enabled by ribosomal proteins. Erythromycin acts by inhibition of protein synthesis by binding to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms. It stops bacterial protein synthesis by inhibiting the transpeptidation/translocation step of protein synthesis and by inhibiting the assembly of the 50S ribosomal subunit. This results in the control of various bacterial infections. The strong affinity of macrolides, including erythromycin, for bacterial ribosomes, supports their broad‐spectrum antibacterial activities., Macrolide antibiotics are bacteriostatic agents that inhibit protein synthesis by binding reversibly to 50S ribosomal subunits of sensitive microorganisms, at or very near the site that binds chloramphenicol. Erythromycin does not inhibit peptide bond formation per se, but rather inhibits the translocation step wherein a newly synthesized peptidyl tRNA molecule moves from the acceptor site on the ribosome to the peptidyl donor site. Gram-positive bacteria accumulate about 100 times more erythromycin than do gram-negative bacteria. Cells are considerably more permeable to the un-ionized form of the drug, which probably explains the increased antimicrobial activity at alkaline pH., ... /Erythromycin/ inhibits the growth of susceptible organisms (principally Propionibacterium acnes) on the surface of the skin and reduces the concn of free fatty acids in sebum ... The reduction in free fatty acids in sebum may be an indirect result of the inhibition of lipase-producing organisms which convert triglycerides into free fatty acids or may be a direct result of interference with lipase production in these organisms. /In acne treatment regimens/, Although stromal-derived factor-1 (SDF-1) via its cognate receptor CXCR4 is assumed to play a critical role in migration of endothelial cells during new vessel formation after tissue injury, CXCR4 expression on endothelial cells is strictly regulated. Erythromycin (EM), a 14-membered ring macrolide, has an anti-inflammatory effect that may account for its clinical benefit in the treatment of chronic inflammatory diseases. However, the effects of EM on endothelial cells and especially their expression of CXCR4 have not been fully evaluated. In this study, we demonstrated that EM markedly induced CXCR4 surface expression on microvascular endothelial cells in vitro and lung capillary endothelial cells in vivo. This ability to induce CXCR4 surface expression on endothelial cells was restricted to 14-membered ring macrolides and was not observed in other antibiotics including a 16-membered ring macrolide, josamycin. Furthermore, this EM-induced expression of CXCR4 on endothelial cells was functionally significant as demonstrated by chemotaxis assays in vitro. These findings suggest that EM-induced CXCR4 surface expression on endothelial cells may promote migration of CXCR4-expressing endothelial cells into sites of tissue injury, which may be associated with the known anti-inflammatory activity of this macrolide.
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Color/Form

Hydrated crystals from water, Crystals from water, White or slightly yellow crystals or powder

CAS No.

114-07-8, 82343-12-2, 215031-94-0, 7540-22-9
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Record name N-Methylerythromycin A
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Melting Point

133-135, 191 °C, After melting /at 135-140 °C, it/ resolidifies with second melting point 190-193 °C. ... Readily forms salts with acids, MP: 92 °C. Slightly soluble in ethanol, ethyl ether, chloroform; insoluble in water. /Erythromycin stearate/, Crystals from acetone aqueous. MP: 222 °C. MW: 862.05. /Erythromycin ethyl succinate/
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